(2E)-3-(4-bromophenyl)prop-2-enoic acid
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Overview
Description
Scientific Research Applications
Synthesis Intermediates and Chemical Applications
One primary area of research interest involving (2E)-3-(4-bromophenyl)prop-2-enoic acid and related compounds is their utility as synthesis intermediates in the production of complex molecules. For example, Qiu et al. (2009) developed a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research emphasizes the importance of this compound derivatives in facilitating the synthesis of medically relevant compounds under practical conditions, highlighting their significant role in chemical synthesis and pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
Catalysis and Organic Transformations
Another critical application of this compound derivatives is found in the field of catalysis. Tateiwa and Uemura (1997) reviewed the use of metal cation-exchanged montmorillonite and synthetic clay for various organic syntheses, including Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, and aromatic alkylation. These catalysts offer a green alternative to traditional synthesis methods, allowing for efficient and selective organic transformations that are essential for the development of pharmaceuticals and other complex organic molecules (Tateiwa & Uemura, 1997).
Environmental and Biotechnological Considerations
Research into the environmental fate and biotechnological applications of compounds similar to this compound is also noteworthy. Wong (2006) discussed the importance of understanding the environmental occurrence and fate of chiral emerging pollutants, which can have different toxicological effects based on their stereochemistry. This research underscores the need for comprehensive studies on the environmental impact and degradation pathways of such compounds, informing safer and more sustainable chemical practices (Wong, 2006).
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(4-bromophenyl)prop-2-enoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include bromination, Grignard reaction, and acidification.", "Starting Materials": [ "4-bromobenzaldehyde", "ethylmagnesium bromide", "carbon dioxide", "water", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "magnesium sulfate" ], "Reaction": [ "Step 1: Bromination of 4-bromobenzaldehyde using bromine and acetic acid to form 4-bromo-2-formylbromobenzene", "Step 2: Preparation of ethylmagnesium bromide by reacting ethyl bromide with magnesium metal in diethyl ether", "Step 3: Grignard reaction of 4-bromo-2-formylbromobenzene with ethylmagnesium bromide to form (2E)-3-(4-bromophenyl)prop-2-en-1-ol", "Step 4: Acidification of (2E)-3-(4-bromophenyl)prop-2-en-1-ol using carbon dioxide, water, and hydrochloric acid to form (2E)-3-(4-bromophenyl)prop-2-enoic acid", "Step 5: Purification of (2E)-3-(4-bromophenyl)prop-2-enoic acid using sodium hydroxide and magnesium sulfate" ] } | |
CAS RN |
17916-60-8 |
Molecular Formula |
C9H7BrO2 |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
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